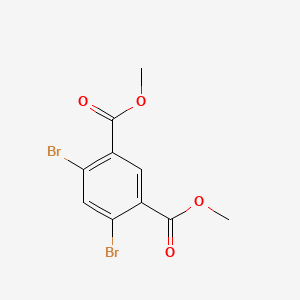

dimethyl 4,6-dibromoisophthalate

Descripción general

Descripción

Métodos De Preparación

Dimethyl 4,6-dibromoisophthalate can be synthesized through a multi-step process. One common method involves the Ullmann C-N coupling reaction, followed by hydrolysis of the carboxylic ester and intramolecular Friedel-Crafts acylation . The reaction conditions typically involve the use of potassium carbonate, 18-crown-6, and o-dichlorobenzene under nitrogen protection at elevated temperatures .

Análisis De Reacciones Químicas

Dimethyl 4,6-dibromoisophthalate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Coupling Reactions: It is often used in Ullmann-type coupling reactions to form more complex molecules.

Common reagents used in these reactions include potassium carbonate, 18-crown-6, and various organic solvents . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

DBI serves as a crucial building block in organic synthesis. Its bromine atoms facilitate various chemical transformations, making it valuable for creating more complex organic molecules. For instance, it has been utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are important in materials science and organic electronics .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | DBI can participate in nucleophilic substitution reactions due to its bromine atoms. |

| Coupling Reactions | It is used in Ullmann-type coupling reactions to synthesize complex structures. |

Biology

In biological research, DBI is employed in studies involving photo-controllable luminescence and emission switching. These properties make it suitable for applications in fluorescence microscopy and bioimaging. Additionally, it acts as a precursor for synthesizing biologically active compounds, although it is not directly used in pharmaceuticals.

Materials Science

DBI has potential applications in developing new materials, particularly those requiring specific optical or electronic properties. Its ability to form derivatives that exhibit luminescent properties makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Synthesis of PAH Derivatives

A recent study demonstrated the synthesis of various PAH derivatives using DBI as a precursor. The researchers highlighted how manipulating reaction conditions allowed for the selective formation of different PAH structures, showcasing DBI's versatility in synthetic organic chemistry .

Case Study 2: Photo-Controllable Luminescence

Another study focused on the application of DBI in creating photo-controllable luminescent materials. The findings indicated that DBI derivatives could be tuned for specific emission wavelengths, making them suitable for advanced imaging techniques .

Mecanismo De Acción

The mechanism by which dimethyl 4,6-dibromoisophthalate exerts its effects is not well-documented. it is known to participate in various chemical reactions that can lead to the formation of more complex molecules. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparación Con Compuestos Similares

Dimethyl 4,6-dibromoisophthalate can be compared to other similar compounds such as:

Dimethyl 4,6-dichloroisophthalate: Similar in structure but with chlorine atoms instead of bromine.

Dimethyl isophthalate: Lacks the bromine atoms and has different reactivity.

Dimethyl 4,6-diiodoisophthalate: Contains iodine atoms, leading to different chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it suitable for specialized chemical synthesis .

Actividad Biológica

Dimethyl 4,6-dibromoisophthalate (DBI) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of bromine substituents at the 4 and 6 positions of the isophthalate structure. Its chemical formula is C10H8Br2O4, and it is typically used in laboratory research settings.

1. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying levels of toxicity across different cell lines. For instance, studies using the MTT assay have shown that concentrations of DBI can lead to significant reductions in cell viability in human liver cancer cells (HepG2) and fibroblasts (NIH/3T3) at higher doses.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 15 | Significant reduction in viability |

| NIH/3T3 | 20 | Moderate reduction in viability |

These findings indicate that DBI has a dose-dependent cytotoxic effect, which may be attributed to its ability to induce apoptosis or inhibit cellular proliferation.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : DBI has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage.

- Apoptosis Induction : The compound activates caspases, which are critical mediators of apoptosis, thereby promoting programmed cell death in susceptible cell lines.

- Inhibition of Cell Cycle Progression : Research indicates that DBI disrupts the cell cycle, particularly at the G1/S checkpoint, preventing cells from replicating.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on HepG2 Cells : A study published in Molecules demonstrated that treatment with DBI led to a significant increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This suggests that DBI effectively induces apoptosis in liver cancer cells through ROS-mediated pathways .

- Fibroblast Response : In another investigation focusing on NIH/3T3 fibroblasts, researchers observed that exposure to DBI resulted in morphological changes indicative of cell stress and apoptosis. The study highlighted the importance of understanding the dose-response relationship for therapeutic applications .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its use:

- Acute Toxicity : Animal studies have reported acute toxicity symptoms at high doses, necessitating careful handling and usage guidelines.

- Chronic Exposure Risks : Long-term exposure may pose risks for carcinogenicity or reproductive toxicity; however, more extensive studies are needed to establish these effects definitively.

Propiedades

IUPAC Name |

dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMQCGJPOCKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577780 | |

| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-77-1 | |

| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.